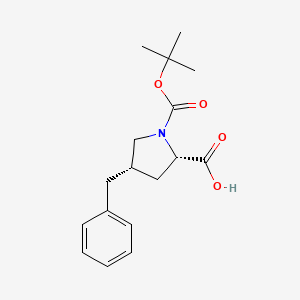

(4S)-1-Boc-4-benzyl-L-proline

描述

Significance of Non-Canonical Amino Acids and Proline Derivatives in Stereoselective Transformations

Non-canonical amino acids, which are not among the 20 common proteinogenic amino acids, offer a vast and versatile toolbox for chemists. Their incorporation into molecules can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. Proline derivatives, in particular, are widely used as organocatalysts, where their chiral scaffold can effectively control the formation of new stereocenters in a variety of chemical transformations, including aldol (B89426) and Mannich reactions. researchgate.netresearchgate.net The rigid pyrrolidine (B122466) ring of proline helps to create a well-defined transition state, leading to high levels of stereoselectivity. researchgate.net

The modification of the proline ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to the development of more efficient and selective catalysts and building blocks. nih.gov

Importance of (4S)-1-Boc-4-benzyl-L-proline as a Conformationally Constrained Chiral Building Block

This compound is a derivative of L-proline that features a benzyl (B1604629) group at the 4-position of the pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the bulky benzyl group at the C4 position significantly restricts the conformational flexibility of the five-membered ring. This conformational constraint is highly desirable in the design of peptidomimetics and other bioactive molecules, as it can help to lock the molecule into a specific, biologically active conformation. uni-regensburg.de

The defined stereochemistry at both the C2 and C4 positions makes this compound a valuable chiral building block for the synthesis of complex target molecules with multiple stereocenters. The Boc protecting group is a commonly used and versatile protecting group in peptide synthesis, allowing for the straightforward incorporation of this modified proline residue into peptide chains using standard solid-phase or solution-phase synthesis techniques.

A synthetic route to access 4-(arylmethyl)proline derivatives, including the benzyl-substituted compound, has been developed, highlighting its accessibility for research and development. ethz.ch The synthesis involves the hydroboration of a 4-methyleneproline (B1208900) precursor followed by a Suzuki cross-coupling reaction. ethz.ch While the diastereoselectivity of the hydroboration step was modest, the resulting diastereomers could be separated on a gram scale, providing access to the desired (4S) isomer. ethz.ch

Below is a data table summarizing the synthesis of a key intermediate and the subsequent Suzuki cross-coupling to yield various 4-(arylmethyl)proline derivatives as reported by D'Andrea and colleagues in 2019. ethz.ch

| Entry | Aryl Bromide | Catalyst (3 mol%) | Product | Yield (%) |

| 1 | 2-Bromonaphthalene | PEPPSI | 7a | 83 |

| 2 | 1-Bromonaphthalene | PEPPSI | 7b | 86 |

| 3 | 4-Bromobiphenyl | PEPPSI | 7c | 85 |

| 4 | 3-Bromopyridine | PEPPSI | 7d | 75 |

| 5 | 5-Bromoindole | PEPPSI | 7e | 81 |

| 6 | 4-Bromobenzotrifluoride | PEPPSI | 7f | 88 |

Data sourced from D'Andrea, et al. (2019). ethz.ch

Overview of Research Trajectories in Proline Chemistry

Research in proline chemistry continues to be a vibrant and rapidly evolving field. Key research trajectories include:

Development of Novel Proline-Based Organocatalysts: Scientists are continuously designing and synthesizing new proline derivatives with enhanced catalytic activity and selectivity for a wide range of asymmetric transformations. researchgate.netbeilstein-journals.org This includes the development of catalysts that can operate under milder reaction conditions and with lower catalyst loadings.

Incorporation into Peptides and Peptidomimetics: The use of conformationally constrained proline analogues, such as this compound, to control peptide folding and to create stable secondary structures is a major area of investigation. uni-regensburg.denih.gov These modified peptides are being explored for their potential as therapeutic agents and as probes to study biological processes.

Synthesis of Natural Products and Bioactive Molecules: Proline and its derivatives are key intermediates in the total synthesis of many complex natural products with important biological activities. researchgate.net The development of new synthetic methods for accessing functionalized proline derivatives is crucial for advancing these synthetic efforts.

Exploration of Bioisosteric Replacements: In medicinal chemistry, proline analogues are often used as bioisosteres to replace other chemical groups in a drug molecule to improve its properties. The unique conformational and electronic properties of substituted prolines make them attractive candidates for such strategic modifications.

The continued exploration of proline chemistry is expected to lead to the discovery of new synthetic methodologies, novel therapeutic agents, and a deeper understanding of the principles of molecular recognition and catalysis.

Structure

3D Structure

属性

IUPAC Name |

(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451894 | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-78-3 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83623-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role of 4s 1 Boc 4 Benzyl L Proline in Asymmetric Catalysis and Reaction Development

Development of Proline-Derived Organocatalysts for Enantioselective Transformations

The development of novel organocatalysts often involves using readily available chiral molecules like proline derivatives as a starting point. (4S)-1-Boc-4-benzyl-L-proline serves as a valuable chiral precursor for synthesizing more complex catalytic structures. The general strategy involves coupling its carboxylic acid with other functional scaffolds after which the Boc group is removed to liberate the secondary amine, the key catalytic moiety.

The presence of the 4-benzyl group is significant. It can be used to create a well-defined, sterically hindered, and hydrophobic pocket around the active site of the final catalyst. This pocket can enhance enantioselectivity by dictating a specific orientation for the approaching substrates. For instance, coupling this compound to larger molecular platforms, such as calixarenes or peptides, can generate bifunctional catalysts where the benzyl (B1604629) group plays a crucial role in establishing the chiral environment. mdpi.com While specific examples detailing the use of this compound for this purpose are not widespread, the principle is well-established with other Boc-protected prolines. mdpi.com

Table 1: Conceptual Use of this compound as a Chiral Building Block

| Precursor | Coupling Partner (Example) | Reaction Type | Resulting Catalyst Structure (Conceptual) | Potential Application |

| This compound | Amine-functionalized scaffold (e.g., aminocalixarene) | Amide coupling | Prolinamide catalyst with a 4-benzyl substituent | Asymmetric Aldol (B89426), Michael, and Mannich reactions |

| This compound | Hydroxyl-functionalized polymer | Esterification | Polymer-supported 4-benzylproline catalyst | Heterogeneous catalysis, catalyst recycling |

Application in Specific Asymmetric Reactions Mediated by Proline Analogues

The deprotected form, (4S)-4-benzyl-L-proline, has the potential to act as an organocatalyst in a variety of enantioselective transformations. The catalytic cycle generally proceeds through the formation of an enamine intermediate between the catalyst's secondary amine and a donor carbonyl compound (like a ketone or aldehyde). This enamine then attacks an electrophilic acceptor. The stereochemical outcome is controlled by the chiral environment of the catalyst, which directs the approach of the acceptor to a specific face of the enamine.

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct C-C bond formation between a ketone and an aldehyde to produce a chiral β-hydroxy ketone. rsc.org A catalyst like (4S)-4-benzyl-L-proline would be expected to follow the established enamine mechanism. The bulky benzyl group at the C-4 position could sterically shield one face of the enamine intermediate, potentially leading to high levels of stereocontrol in the final aldol product.

Table 2: General Scheme for a Proline Analogue-Catalyzed Aldol Reaction

| Reaction | Donor | Acceptor | Catalyst | Product |

| Asymmetric Aldol Reaction | Ketone (e.g., acetone) | Aldehyde (e.g., benzaldehyde) | (4S)-4-benzyl-L-proline (hypothetical) | Chiral β-hydroxy ketone |

In the asymmetric Michael addition, proline-derived catalysts facilitate the conjugate addition of a nucleophile (often a ketone or aldehyde, via an enamine intermediate) to an α,β-unsaturated compound, such as a nitroolefin or enone. mdpi.comnih.gov The stereochemistry is again dictated by the catalyst's structure. The lipophilic nature of the 4-benzyl group in (4S)-4-benzyl-L-proline might enhance the catalyst's performance in less polar, non-aqueous solvents, while its size would be critical in differentiating the two faces of the transition state.

Table 3: General Scheme for a Proline Analogue-Catalyzed Michael Addition

| Reaction | Donor | Acceptor | Catalyst | Product |

| Asymmetric Michael Addition | Ketone (e.g., cyclohexanone) | α,β-Unsaturated compound (e.g., nitrostyrene) | (4S)-4-benzyl-L-proline (hypothetical) | Chiral γ-nitro ketone |

Note: While L-proline and many of its derivatives are effective catalysts for this transformation, specific performance data for (4S)-4-benzyl-L-proline is limited. nih.gov

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone to form chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. doabooks.org Proline analogues catalyze this reaction by first forming an enamine with the ketone, which then adds to an imine pre-formed from the aldehyde and amine. The steric and electronic properties of the catalyst are crucial for achieving high diastereo- and enantioselectivity. The 4-benzyl substituent would likely play a significant steric role in controlling the facial selectivity of the enamine addition to the imine.

Table 4: General Scheme for a Proline Analogue-Catalyzed Mannich Reaction

| Reaction | Ketone Component | Aldehyde Component | Amine Component | Catalyst | Product |

| Asymmetric Mannich Reaction | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (4S)-4-benzyl-L-proline (hypothetical) | Chiral β-amino ketone |

Note: Detailed studies on the application of (4S)-4-benzyl-L-proline as a catalyst in the Mannich reaction have not been extensively reported.

Proline derivatives are instrumental in intramolecular cyclization reactions. A particularly elegant strategy is the "memory of chirality" (MOC). In this approach, a chiral starting material, such as an N-Boc-proline derivative, is converted into a planar, achiral enolate intermediate. Despite the temporary loss of the primary chiral center, the molecule "remembers" its original stereochemistry, often through dynamic axial chirality in an intermediate amide, and the subsequent reaction (e.g., alkylation or cyclization) proceeds with high stereoselectivity to regenerate the chiral center, often with retention of configuration.

This strategy is used for the synthesis of α-quaternary prolines from α-tertiary proline precursors. This compound could theoretically be used in MOC-based strategies to synthesize complex, sterically hindered proline analogues with a quaternary center at the C-2 position.

Chiral Auxiliary Functionality of this compound in Stereocontrol

Beyond catalysis, chiral molecules like this compound can be used stoichiometrically as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed.

In this role, this compound would be covalently attached to a prochiral substrate, for example, via an amide or ester linkage at its C-2 carboxyl group. The inherent chirality of the proline ring, including the defined stereocenter at C-4, would then direct the approach of a reagent to one of the two faces of the substrate, leading to a highly diastereoselective transformation. The bulky 4-benzyl group would act as a stereodirecting element, blocking one face of the molecule and forcing the reaction to occur on the opposite, less hindered face. After the reaction, the newly formed chiral product can be cleaved from the proline auxiliary, which can often be recovered and reused. This approach is a classic and reliable method for asymmetric synthesis, particularly for reactions like enolate alkylations.

Table 5: this compound as a Chiral Auxiliary (Conceptual)

| Reaction Type | Substrate Attached to Auxiliary | Reagent | Stereochemical Control Mechanism |

| Asymmetric Alkylation | Propanoyl group (forming an amide) | Benzyl bromide | The chiral proline scaffold, including the 4-benzyl group, creates a diastereomeric enolate that reacts with the electrophile from the least hindered face. |

| Asymmetric Diels-Alder | Acryloyl group (forming an amide) | Diene (e.g., cyclopentadiene) | The chiral environment directs the approach of the diene to the dienophile. |

Conformational Analysis and Structure Activity Relationship Studies of 4s 1 Boc 4 Benzyl L Proline Analogues

Impact of Proline Ring Substitution (e.g., 4-benzyl) on Pyrrolidine (B122466) Ring Pucker and Conformation

The conformational preference of a 4-substituted proline is dictated by a balance between steric and stereoelectronic effects. nih.govnih.gov

Stereoelectronic Effects: Highly electronegative substituents, such as fluorine, favor a pseudo-axial orientation on the ring due to stabilizing hyperconjugative interactions (a gauche effect). For a 4S-substituted proline, this stereoelectronic effect strongly favors the Cγ-endo pucker. nih.govwisc.edu

Steric Effects: Bulky, non-electronegative substituents, such as methyl or benzyl (B1604629) groups, are governed by steric hindrance. These groups strongly prefer a pseudo-equatorial orientation to minimize steric clashes with other ring atoms. nih.govresearchgate.net

In the case of (4S)-4-benzyl-L-proline, the large benzyl group's influence is overwhelmingly steric. To achieve a less crowded pseudo-equatorial position, the pyrrolidine ring is forced to adopt a Cγ-exo pucker. nih.gov In this conformation, the bulky benzyl group is oriented anti to the imide nitrogen, which is sterically more favorable than the gauche orientation it would be forced into in the Cγ-endo pucker. nih.gov This contrasts sharply with 4S-prolines bearing electron-withdrawing groups, which favor the sterically more demanding Cγ-endo pucker to satisfy stereoelectronic preferences. nih.gov

Conformational Constraints Imposed by (4S)-1-Boc-4-benzyl-L-proline in Peptide and Protein Systems

The strong preference for a Cγ-exo pucker induced by the 4S-benzyl group imposes significant constraints on the local peptide backbone, influencing secondary structure and the kinetics of isomerization.

The conformation of the pyrrolidine ring is directly coupled to the main-chain dihedral angles (φ, ψ) and the geometry of the preceding peptide bond (ω). The Cγ-exo pucker, favored by (4S)-4-benzyl-L-proline, is strongly associated with the stabilization of the polyproline II (PPII) helix, a left-handed helical structure common in signaling proteins and collagen. nih.gov This stabilization is partly mediated by an n→π* interaction, where a lone pair from the oxygen of the preceding residue's carbonyl group interacts with the π* orbital of the proline's carbonyl group. This interaction is geometrically optimal in the Cγ-exo conformation and helps to pre-organize the backbone into a PPII-like structure. nih.gov

Conversely, proline analogues that favor the Cγ-endo pucker are known to destabilize PPII helices and collagen triple-helical structures. nih.gov While proline itself is generally considered a disruptor of regular secondary structures like α-helices and β-sheets, the incorporation of (4S)-4-benzyl-L-proline can be used to specifically promote PPII helices or to stabilize certain types of turns where a Cγ-exo pucker is required. nih.gov Its bulky side chain would likely amplify the disruptive effect on tightly packed structures like α-helices.

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for interconversion is high, making this isomerization a rate-limiting step in protein folding. thieme-connect.denih.gov The conformational state of the pyrrolidine ring has a profound impact on this equilibrium.

Numerous studies have established a strong correlation: the Cγ-exo pucker stabilizes the trans amide bond, while the Cγ-endo pucker is predominantly associated with the cis amide bond. nih.govresearchgate.net The n→π* interaction that stabilizes the Cγ-exo pucker is only possible when the Xaa-Pro bond is in the trans conformation, thereby increasing the population of the trans isomer. nih.gov

Since the 4S-benzyl group sterically enforces a Cγ-exo pucker, its incorporation into a peptide chain is expected to significantly increase the thermodynamic preference for the trans isomer of the preceding peptide bond. nih.gov This effect can be used to lock a specific region of a peptide in a trans conformation, preventing the conformational heterogeneity that arises from cis/trans isomerization. This is in direct opposition to analogues like (4S)-4-fluoro-L-proline, which promote the Cγ-endo pucker and consequently increase the population of the cis isomer. researchgate.netmdpi.com The rate of isomerization can also be affected by substituents that alter the electronic properties of the prolyl nitrogen, though steric factors that destabilize the planarity of the peptide bond can also play a role. thieme-connect.de

Rational Design of Proline Mimetics for Conformational Control

The predictable conformational consequences of C4 substitution make proline analogues invaluable tools for the rational design of peptidomimetics, therapeutic peptides, and engineered proteins. nih.govsigmaaldrich.comnih.gov By understanding the interplay of steric and stereoelectronic effects, specific proline derivatives can be selected to enforce a desired local conformation.

(4S)-4-benzyl-L-proline is a prime example of a sterically-driven conformational switch. Its incorporation can be used to:

Enforce a trans peptide bond: This is useful for simplifying the conformational landscape of a flexible peptide and locking it into a specific bioactive state. nih.gov

Stabilize PPII helices: This can enhance binding to protein domains that recognize PPII motifs or be used in the design of novel biomaterials inspired by collagen. nih.gov

Introduce specific side-chain interactions: The benzyl group itself can participate in hydrophobic or π-stacking interactions within a protein binding pocket, adding another layer of specificity to the design.

The design principle is clear: to favor a Cγ-exo pucker and a trans Xaa-Pro bond, one can introduce a bulky, non-electronegative substituent at the 4S position (like benzyl) or an electron-withdrawing group at the 4R position. wisc.edu Conversely, to favor a Cγ-endo pucker and a cis Xaa-Pro bond, an electron-withdrawing group should be placed at the 4S position. nih.gov This dualistic control allows for the precise engineering of peptide turns, helices, and loops, providing a sophisticated method for modulating the structure and, consequently, the function of biological molecules. nih.govresearcher.life

Exploration of 4s 1 Boc 4 Benzyl L Proline and Derivatives in Advanced Medicinal Chemistry Research

Design and Synthesis of Conformationally Restricted Peptidomimetics Incorporating 4-Substituted Prolines

The design of peptidomimetics often aims to mimic or stabilize specific secondary structures of peptides, such as β-turns or polyproline helices, to enhance biological activity, receptor selectivity, and metabolic stability. The proline residue, with its cyclic side chain, inherently restricts the available conformational space of a peptide backbone. nih.gov Modifying the proline ring with substituents at the 4-position further refines this conformational control. researchgate.net

The substitution at the Cγ (the 4-position) of the proline ring profoundly influences the ring's puckering preference (endo vs. exo) and the cis-trans isomerism of the preceding peptide bond. nih.govnih.gov Electron-withdrawing substituents, through stereoelectronic effects, can strongly bias the ring pucker. nih.gov For instance, a 4R-substituted electron-withdrawing group promotes an exo ring pucker, which in turn stabilizes a trans-amide bond and is favorable for polyproline II (PPII) helix formation. nih.gov Conversely, a 4S-substitution favors an endo pucker and a cis-amide bond. nih.govnih.gov The benzyl (B1604629) group in (4S)-1-Boc-4-benzyl-L-proline, while not strongly electron-withdrawing, introduces significant steric bulk that also influences the ring's preferred conformation, making it a valuable tool for designing conformationally biased biological probes and peptidomimetic drugs. nih.gov

The synthesis of such 4-substituted prolines can be achieved through various strategies. One common approach relies on the Suzuki cross-coupling reaction, which allows for the introduction of various aryl moieties, including benzyl groups, onto the proline scaffold. thieme.de Other methods involve multi-step sequences starting from readily available chiral precursors like 4-hydroxyproline (B1632879), utilizing reactions such as SN2 displacement of sulfonate esters with appropriate nucleophiles. nih.gov These synthetic routes provide access to a diverse library of 4-substituted proline analogues, enabling systematic exploration of structure-activity relationships in peptidomimetic design. nih.govacs.org

| Substituent Position | Substituent Type (Stereoelectronic) | Preferred Ring Pucker | Favored Amide Bond Isomer | Associated Secondary Structure |

|---|---|---|---|---|

| 4R | Electron-withdrawing (e.g., Fluorine) | Exo | Trans | Polyproline II (PPII) Helix |

| 4S | Electron-withdrawing (e.g., Fluorine) | Endo | Cis | - |

| 4S | Bulky group (e.g., Benzyl) | Introduces steric bias influencing local conformation |

Role as a Key Intermediate in the Synthesis of Bioactive Pharmaceutical Compounds

This compound is not only a tool for basic peptidomimetic research but also a critical building block in the industrial synthesis of complex, high-value pharmaceuticals. Its pre-defined stereochemistry and conformational properties are exploited to construct the core scaffolds of several classes of therapeutic agents.

A prominent application of proline derivatives is in the synthesis of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV) infection. nih.gov Specifically, they are key components of NS5A inhibitors, a class of drugs that target the viral nonstructural protein 5A, disrupting both viral RNA replication and virion assembly. nih.govwikipedia.org

Ledipasvir, a highly potent NS5A inhibitor, incorporates a related spirocyclic proline analogue, N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, in its structure. nih.gov The synthesis of this crucial intermediate often starts from 4-substituted proline derivatives. nih.gov While not a direct precursor, the synthetic strategies developed for compounds like this compound inform the methodologies used to create the complex, conformationally constrained architectures required for potent NS5A inhibition. nih.gov The design of many NS5A inhibitors involves linking two complex moieties, and proline-based structures are frequently used as the central scaffold or as part of the terminal capping groups, highlighting their importance in achieving the necessary spatial arrangement for high-affinity binding to the NS5A protein. nih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose levels. oatext.comnih.gov Inhibition of DPP-IV is a major therapeutic strategy for managing type 2 diabetes. benthamdirect.comnih.gov Many DPP-IV inhibitors are peptidomimetics designed to fit into the enzyme's active site, which preferentially cleaves peptides with a proline or alanine (B10760859) residue at the penultimate N-terminal position. oatext.comresearchgate.net

Consequently, proline derivatives are extensively used as scaffolds for DPP-IV inhibitors. researchgate.net The design of these inhibitors often involves modifying the proline ring to enhance binding affinity and selectivity. While cyanopyrrolidines are a well-known class of proline-mimicking DPP-IV inhibitors (e.g., Vildagliptin, Saxagliptin), other derivatives are also actively explored. nih.gov Research has shown that compounds incorporating a 2-benzylpyrrolidine (B112527) ring system, a close analogue of 4-benzylproline, exhibit significant DPP-IV inhibitory activity. oatext.com The synthesis of these inhibitors often involves the coupling of a proline or pyrrolidine (B122466) core with other functional groups, such as β-amino acids or heterocyclic systems, to optimize interactions with key residues in the DPP-IV active site. benthamdirect.commdpi.com

Investigation of Biological Activity and Receptor Interactions of this compound Analogues

Analogues of this compound have been synthesized and evaluated for a range of biological activities beyond antiviral and antidiabetic applications. These studies leverage the conformational constraints imposed by the 4-benzyl group to probe specific biological interactions.

The broader family of proline analogues has been extensively studied for various applications, including their use as tools to study cellular metabolism, as chiral building blocks for pharmaceuticals, and for their potential to tune the properties of peptides. researchgate.netnih.govsigmaaldrich.com The ability of the 4-substituent to influence protein folding and stability makes these analogues valuable in protein engineering and the design of novel bioactive molecules. sigmaaldrich.com

| Compound Class | Target | Key Finding | Reported Activity Range |

|---|---|---|---|

| Substituted γ-benzyl-L-prolines | ASCT2 Glutamine Transporter | Inhibitory affinity correlates with side-chain hydrophobicity. nih.gov | Low micromolar (Ki) nih.gov |

| 2-benzylpyrrolidine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Act as potent inhibitors for type 2 diabetes treatment. oatext.com | Sub-micromolar (IC50) oatext.com |

Analytical Methodologies and Characterization Techniques in 4s 1 Boc 4 Benzyl L Proline Research

Advanced Chromatographic Techniques for Enantiopurity Assessment

The determination of enantiomeric purity is a critical aspect of characterizing (4S)-1-Boc-4-benzyl-L-proline. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust chiral HPLC method is fundamental for the accurate assessment of the enantiomeric excess of this compound. This process involves the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase composition.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of proline derivatives. nih.gov For instance, a Chiralpak AD-H column, which has an amylose derivative as the chiral selector, has proven effective in separating enantiomers of various Boc-proline compounds. nih.gov The separation mechanism on these types of columns often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, to achieve chiral recognition. nih.gov

The composition of the mobile phase plays a critical role in the resolution of enantiomers. A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent, such as hexane, and an alcohol, like ethanol (B145695) or isopropanol, which acts as a polar modifier. nih.gov The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution, especially for acidic compounds like this compound. nih.gov The concentration of the alcohol modifier is a key parameter to optimize, as it directly influences the retention times and the separation factor between the enantiomers. For proline derivatives containing a carboxyl group, even minor changes in the ethanol percentage can dramatically alter the resolution, highlighting the significance of hydrogen bonding in the chiral recognition process. nih.gov

In a representative example for a similar compound, the enantiopurity of an N-Boc protected 4-methylene proline was confirmed by chiral HPLC analysis of its corresponding benzyl (B1604629) ester, demonstrating the applicability of this technique for closely related structures. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Proline Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane / Ethanol with 0.1% TFA |

| Detection | UV |

This table is illustrative and specific conditions for this compound would require experimental optimization.

Indirect and Direct Analytical Separation of Enantiomers

There are two primary strategies for the analytical separation of enantiomers by chromatography: indirect and direct methods. nih.gov

The indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

The direct method , which is more commonly used, employs a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. nih.gov This approach avoids the need for derivatization, which can sometimes be a complex and time-consuming process. The use of polysaccharide-based columns, as described in the previous section, is a prime example of a direct chiral separation method. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are essential for confirming the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely used for this purpose.

The presence of the Boc protecting group often leads to the observation of two sets of signals for some of the proline ring protons and carbons in the NMR spectrum. This phenomenon is due to the restricted rotation around the N-C(O) amide bond, resulting in the presence of two slowly interconverting rotamers (cis and trans isomers) on the NMR timescale. nih.gov

The stereochemistry at the C4 position influences the conformation of the pyrrolidine (B122466) ring, which can be probed by analyzing the coupling constants (J-values) between the protons on the ring. The substitution at the 4-position has a known effect on the proline ring's puckering (Cγ-endo or Cγ-exo), which in turn affects the main chain torsion angles. nih.gov For 4-substituted prolines, the relative stereochemistry (cis or trans) between the 4-substituent and the carbonyl group at C1 dictates the preferred ring pucker. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) |

| Benzyl (aromatic) | 7.20 - 7.40 |

| Hα (C2) | 4.20 - 4.40 |

| Pyrrolidine Ring Protons | 1.80 - 3.80 |

| Boc (t-butyl) | 1.40 - 1.50 |

Note: These are approximate ranges and can vary based on the solvent and the presence of rotamers.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbons | Expected Chemical Shift (ppm) |

| Carboxyl (C=O) | 172.0 - 175.0 |

| Boc (C=O) | 153.0 - 155.0 |

| Benzyl (aromatic) | 126.0 - 138.0 |

| Boc (quaternary C) | 79.0 - 82.0 |

| Cα (C2) | 59.0 - 61.0 |

| Pyrrolidine Ring Carbons | 28.0 - 55.0 |

| Boc (methyl) | ~28.5 |

Note: These are approximate ranges and can vary based on the solvent and the presence of rotamers.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight of this compound and to support its structural elucidation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of proline derivatives. In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. For a structurally similar compound, N-Boc 4-methylene proline, the [M+Na]⁺ ion was observed and used for molecular formula confirmation. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound (C₁₇H₂₃NO₄)

| Ion | Calculated m/z |

| [M+H]⁺ | 322.1705 |

| [M+Na]⁺ | 344.1525 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FTIR spectrum provides a characteristic fingerprint of the molecule based on the absorption of infrared radiation by its various bonds.

The key functional groups in this compound that give rise to characteristic absorption bands include the carboxylic acid O-H and C=O, the carbamate (B1207046) C=O from the Boc group, C-H bonds of the alkyl and aromatic groups, and C-N bonds. For a related N-Boc protected proline derivative, characteristic peaks were observed in the regions of 2975 cm⁻¹ (C-H stretch), 1743 cm⁻¹ (ester C=O), and 1698 cm⁻¹ (carbamate C=O). nih.gov

Table 5: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic & Aliphatic) | 2850-3100 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Boc carbamate) | ~1690 |

| C=C (Aromatic) | 1450-1600 |

| C-N Stretch | 1000-1200 |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the absolute configuration and the detailed conformational analysis of chiral molecules like this compound. This powerful analytical method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into molecular geometry, stereochemistry, and intermolecular interactions in the solid state.

Research has consistently shown that 4S-substituted prolines, particularly those bearing electron-withdrawing or sterically demanding substituents, predominantly adopt an endo ring pucker. nih.gov In this conformation, the Cγ atom is displaced on the same side of the ring as the carboxyl group. This preference is attributed to stereoelectronic effects, which can stabilize the endo conformation. For this compound, the benzyl group at the 4-position is expected to favor this endo pucker, influencing the orientation of the Boc-protecting group and the carboxylic acid moiety.

The absolute configuration, established as (4S) during its synthesis from a chiral precursor, would be unequivocally confirmed by X-ray crystallography. By employing anomalous dispersion techniques, the spatial arrangement of the atoms can be determined, verifying the assigned stereochemistry at both the C2 and C4 centers.

For comparative analysis, the crystallographic data of a closely related analogue, N-benzyl-L-proline, provides valuable structural insights. The crystal structure of this compound, available in the Cambridge Structural Database (CSD), reveals the foundational conformation of the N-benzylated proline core. It is important to note that this analogue lacks the Boc protecting group and the specific (4S) substitution pattern of the target molecule, which will induce differences in their solid-state conformations.

Interactive Table: Crystallographic Data for N-benzyl-L-proline

| Parameter | Value |

| CCDC Number | 917386 |

| Empirical Formula | C12H15NO2 |

| Formula Weight | 205.25 |

| Temperature | 293 K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.86 Å, b = 11.26 Å, c = 8.16 Å |

| α = 90°, β = 108.57°, γ = 90° | |

| Volume | 511.0 ų |

| Z | 2 |

The conformational analysis of this compound, when its crystal structure becomes available, will be crucial for understanding its role in peptide structure and as a chiral building block. The interplay between the bulky Boc group, the benzyl substituent, and the inherent conformational preferences of the 4S-substituted pyrrolidine ring will dictate its three-dimensional architecture, which is fundamental to its chemical reactivity and biological applications.

Future Prospects and Emerging Trends in Research on 4s 1 Boc 4 Benzyl L Proline

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of 4-substituted proline derivatives, including (4S)-1-Boc-4-benzyl-L-proline, is an area of active research, with a significant push towards greener and more efficient methodologies. Traditional synthetic routes often require multiple steps, stoichiometric reagents, and hazardous solvents, which are not ideal for large-scale production. Emerging trends aim to address these limitations.

One promising approach involves the use of phase-transfer catalysis (PTC). PTC methods allow for the asymmetric alkylation of glycine (B1666218) imines under milder conditions, often using less hazardous solvents and reducing waste. nih.goved.ac.uk These catalytic approaches are being optimized to improve enantioselectivity and yield for various 4-substituted prolines. ed.ac.uk

Enzymatic and biocatalytic methods are also gaining traction. Although still in early stages for this specific compound, the use of enzymes for amidation and other transformations in proline chemistry points towards a future where hazardous reagents like thionyl chloride could be replaced by biocatalysts that operate in environmentally benign solvents and produce only water as a byproduct. rsc.org Such methods would significantly improve the atom economy and reduce the environmental footprint of the synthesis. rsc.org The development of scalable, chromatography-free processes is a key goal, making these valuable compounds more accessible for research and industrial applications. researchgate.net

| Biocatalysis/Enzymatic Methods | Highly specific, green solvents, minimal waste | Limited number of available enzymes, optimization required | Enzyme engineering, solvent screening, process scale-up |

Innovative Strategies for Drug Discovery Utilizing Conformationally Constrained Proline Derivatives

The rigid cyclic structure of proline imposes significant conformational restrictions on peptide backbones, making its derivatives highly valuable in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. nih.gov The substituent at the C4-position plays a critical role in controlling the two key conformational equilibria of the proline ring: the endo/exo ring pucker and the cis/trans isomerization of the preceding amide bond. nih.govnih.gov

The 4-benzyl group in this compound introduces steric bulk, which can be used to favor a specific ring pucker. This, in turn, influences the peptide's backbone torsion angles (φ, ψ, ω) and stabilizes specific secondary structures like β-turns or polyproline helices. nih.gov This ability to pre-organize a molecule into a bioactive conformation is a powerful strategy in drug design, as it can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov

Innovative drug discovery strategies involve incorporating 4-substituted prolines like the benzyl (B1604629) derivative into peptide leads to improve their pharmacological properties. nih.gov The conformational constraint can enhance metabolic stability by protecting susceptible peptide bonds from enzymatic degradation. nih.gov The benzyl group itself can engage in beneficial aromatic-aromatic or hydrophobic interactions within a receptor's binding pocket, further increasing potency. These derivatives are being explored for a range of therapeutic targets, including antivirals (e.g., Hepatitis C virus inhibitors) and treatments for neuropathic pain. nih.goved.ac.uk

Integration with Chemical Biology and Peptide Engineering for Functional Modulation

In the fields of chemical biology and peptide engineering, 4-substituted prolines are emerging as powerful tools for creating peptides and proteins with novel or enhanced functions. The incorporation of non-natural amino acids like 4-benzyl-L-proline allows for precise control over peptide structure and function. nih.govacs.org

One emerging strategy, termed "proline editing," involves the synthesis of peptides with hydroxyproline, which is then chemically modified on the solid phase to introduce a variety of substituents, including those that mimic a benzyl group. nih.govnih.gov This approach allows for the rapid generation of a library of functionally diverse peptides. The benzyl group can serve multiple purposes: it can act as a structural probe to study protein-protein interactions, introduce specific recognition motifs, or stabilize a desired conformation necessary for biological activity. embopress.orgnih.gov

By strategically placing 4-benzyl-L-proline within a peptide sequence, researchers can modulate its biological activity. For example, it can be used to stabilize a specific β-turn structure that is critical for receptor binding or to disrupt a protein-protein interaction by introducing a bulky group. nih.gov Furthermore, the benzyl moiety can serve as a chemical handle for attaching other functional groups, such as fluorescent probes or cross-linking agents, enabling detailed studies of peptide localization and interaction partners within a cellular context. acs.orgnih.gov This integration of synthetic chemistry with biology is paving the way for the development of sophisticated molecular tools and novel peptide-based therapeutics. frontiersin.org

常见问题

Basic Research Questions

Q. How to design an efficient synthesis protocol for (4S)-1-Boc-4-benzyl-L-proline while ensuring high enantiomeric purity?

- Methodological Answer : Begin by selecting a chiral starting material, such as L-proline, and employ Boc (tert-butoxycarbonyl) protection to stabilize the amine group during synthesis. Use asymmetric alkylation or enzymatic resolution to introduce the benzyl group at the 4S position. Monitor enantiomeric purity via chiral HPLC or polarimetry. Cross-validate synthetic routes using SciFinder or Reaxys to compare yields and stereochemical outcomes reported in literature . Optimize reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenolysis) to minimize racemization.

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Combine H/C NMR to analyze diastereotopic protons and carbon environments. Use X-ray crystallography for absolute configuration confirmation if single crystals are obtainable. Circular dichroism (CD) spectroscopy can correlate optical activity with reported literature values. Cross-reference spectral data with authenticated databases (e.g., Reaxys) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR spectral data for this compound across studies?

- Methodological Answer : Investigate solvent effects (e.g., DMSO vs. CDCl) on chemical shifts and coupling constants. Perform variable-temperature NMR to assess conformational flexibility influencing peak splitting. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare findings with peer-reviewed datasets (avoiding commercial platforms like BenchChem) and consult crystallographic data to validate assignments .

Q. What computational approaches are recommended to model the conformational behavior of this compound in solution?

- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to study rotamer populations. Density functional theory (DFT) calculations can predict low-energy conformers and compare them with NOESY NMR data. Use software like Gaussian or Schrodinger Suite to analyze steric effects from the benzyl and Boc groups on ring puckering .

Q. How to design experiments to investigate kinetic versus thermodynamic control in the formation of this compound derivatives?

- Methodological Answer : Vary reaction temperatures and times to trap intermediates (e.g., using low-temperature F NMR for fluorinated analogs). Monitor reaction progress via in-situ IR or LC-MS. Compare product ratios under kinetic (short reaction time, low temperature) vs. thermodynamic (prolonged heating) conditions. Use computational transition-state modeling to rationalize selectivity .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Use Fmoc-protected proline derivatives to reduce base-induced racemization. Optimize coupling reagents (e.g., HATU over DCC) and minimize exposure to piperidine during deprotection. Monitor epimerization via Marfey’s reagent derivatization followed by HPLC. Validate results against control peptides synthesized with enantiomerically pure building blocks .

Data Reliability and Ethical Considerations

Q. How to ensure reproducibility when reporting synthetic yields and spectral data for this compound?

- Methodological Answer : Provide detailed experimental protocols, including exact reagent grades, drying methods for solvents, and instrument calibration data. Publish raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Adhere to FAIR data principles by depositing datasets in open repositories like Zenodo, ensuring compliance with ethical guidelines for data transparency .

Q. What are the ethical implications of sharing synthetic protocols for this compound derived from patented methods?

- Methodological Answer : Conduct a patent landscape review using platforms like Google Patents or Espacenet to identify proprietary restrictions. For academic use, cite original patents and avoid verbatim replication. If modifying protocols, document innovations clearly and consult institutional IP offices to navigate licensing requirements .

Tables for Key Data Comparison

| Parameter | Optimal Conditions | Common Pitfalls | Validation Method |

|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC (Chiralpak IA column) | Solvent-induced peak broadening | Cross-reference with CD spectra |

| Racemization during SPPS | Fmoc protection, HATU coupling | Excessive base exposure | Marfey’s reagent analysis |

| DFT Conformer Energy (kcal/mol) | B3LYP/6-31G* level in water | Neglecting solvent dielectric effects | MD simulations with explicit solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。